molecular formula C18H18ClFN4OS B5432910 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide

Katalognummer B5432910
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: CYQHDRBHQLHUJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFTR inhibitor, as it has been found to inhibit the activity of cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the this compound gene, which encodes the this compound protein. This compound inhibitor has been found to inhibit the activity of this compound protein, which could potentially alleviate the symptoms of CF.

Wirkmechanismus

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor works by binding to the ATP-binding site of this compound protein and inhibiting its activity. This compound protein is a chloride channel that regulates the transport of chloride ions across cell membranes. In CF patients, mutations in the this compound gene result in the production of a defective this compound protein, which leads to the accumulation of mucus in the lungs and other organs. This compound inhibitor has been found to reduce the production of mucus and improve lung function in CF patients.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to reduce the production of mucus in the lungs and other organs, improve lung function, and reduce inflammation. This compound inhibitor has also been found to improve the absorption of nutrients in the digestive system and reduce the incidence of diarrhea in CF patients.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound inhibitor in lab experiments. It is a potent inhibitor of this compound protein, which could lead to off-target effects. It is also not suitable for use in animal studies, as it is highly toxic.

Zukünftige Richtungen

There are several future directions for research on 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor. One area of research is the development of more potent and selective inhibitors of this compound protein. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound inhibitor. Additionally, there is a need for further studies on the long-term safety and efficacy of this compound inhibitor in CF patients.

Synthesemethoden

The 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide inhibitor was first synthesized by a team of researchers led by Dr. David C. Gadsby at the Rockefeller University in New York. The synthesis method involves several steps, starting with the reaction of 2-chloro-4-fluorobenzylamine with piperazine to form 4-(2-chloro-4-fluorobenzyl)-1-piperazine. This intermediate is then reacted with 3-cyano-2-thiophenecarboxylic acid to form the final product, this compound.

Eigenschaften

IUPAC Name

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4OS/c19-16-9-15(20)2-1-14(16)11-23-4-6-24(7-5-23)12-17(25)22-18-13(10-21)3-8-26-18/h1-3,8-9H,4-7,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQHDRBHQLHUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.